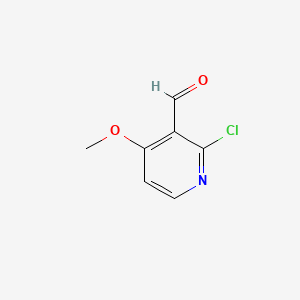

2-Chloro-4-methoxynicotinaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKGCVNNWDEUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Methoxynicotinaldehyde

Strategic Approaches to the Synthesis of Nicotinaldehyde Derivatives

The synthesis of nicotinaldehyde derivatives, which are important intermediates in pharmaceuticals and agrochemicals, requires careful consideration of the pyridine (B92270) ring's reactivity. researchgate.net The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene (B151609) derivatives. researchgate.netuiowa.edu Therefore, specialized methods are necessary to introduce functional groups like aldehydes.

Catalytic Hydrogenation Routes for Nicotinaldehyde Precursors

Catalytic hydrogenation is a key technique for the synthesis of nicotinaldehydes from their corresponding precursors, such as nitriles. One established method involves the hydrogenation of 3-cyanopyridine (B1664610) in the presence of a Raney-nickel catalyst under strongly acidic conditions. google.com However, this approach can lead to low yields. google.com An alternative process utilizes a rhodium-loaded catalyst to hydrogenate a mixture of 3-cyanopyridine and a primary amine to form a stable imine intermediate, which is then hydrolyzed to the aldehyde. google.com While this method offers a different pathway, the high cost of rhodium presents a significant drawback for industrial applications. google.com

More recent advancements have focused on developing more efficient and environmentally friendly catalysts. Manganese(I) and Rhenium(I) PNP pincer complexes have been investigated for the homogeneous chemoselective hydrogenation of aldehydes. nih.gov Specifically, [Mn(PNP-iPr)(CO)2(H)] has emerged as a highly effective base metal catalyst, capable of selectively hydrogenating aldehydes in the presence of other reducible functional groups under mild, base-free conditions. nih.gov The use of RANEY® nickel as a catalyst for the hydrogenation of aldehydes and ketones in aqueous media at room temperature has also been shown to produce alcohols in high yields and purity without the need for column chromatography. rsc.org

Table 1: Comparison of Catalytic Hydrogenation Methods for Aldehyde Synthesis

| Catalyst System | Precursor | Conditions | Advantages | Disadvantages |

| Raney-nickel | 3-Cyanopyridine | Strongly acidic | Utilizes a common catalyst | Low yields |

| Rhodium-loaded catalyst | 3-Cyanopyridine and primary amine | Formation of imine intermediate | --- | High cost of rhodium |

| [Mn(PNP-iPr)(CO)2(H)] | Aldehydes | Room temperature, base-free, 50 bar H2 | High chemoselectivity, mild conditions | Requires specialized pincer ligands |

| RANEY® nickel | Aldehydes and ketones | Room temperature, aqueous media | High yields and purity, no chromatography needed | --- |

Reduction of Carboxylic Acid Derivatives to Aldehydes in Nicotinaldehyde Synthesis

The direct reduction of carboxylic acids to aldehydes is a challenging but highly desirable transformation in organic synthesis. nih.gov A common route involves a multi-step sequence of ester formation, reduction to an alcohol, and subsequent re-oxidation to the aldehyde. nih.gov However, recent progress has focused on more direct, one-pot methods. rsc.org

One approach involves the use of specific reducing agents to selectively reduce carboxylic acid derivatives. For instance, acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3), a milder reducing agent than lithium aluminum hydride. libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures like -78 °C to prevent over-reduction to the alcohol. libretexts.org

Enzymatic methods also offer a promising alternative. Carboxylate reductases (CARs) can directly reduce carboxylic acids to aldehydes under mild, aqueous conditions. nih.gov This process requires ATP and NADPH as cofactors, and researchers have developed in vitro multi-enzyme systems for their efficient regeneration, making the process more economically viable. nih.gov

Precursor-Based Synthesis of 2-Chloro-4-methoxynicotinaldehyde

The synthesis of this compound often relies on the strategic modification of pre-existing pyridine structures. This approach allows for the controlled introduction of the chloro, methoxy (B1213986), and aldehyde functionalities.

Derivatization of Chloronicotinaldehydes as Key Intermediates

Chloronicotinaldehydes serve as crucial intermediates in the synthesis of more complex pyridine derivatives. researchgate.net The Vilsmeier reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds, and it has been successfully applied to the synthesis of chloronicotinaldehydes. researchgate.net Studies have shown that the choice of the Vilsmeier reagent, such as using diphosgene or triphosgene (B27547) instead of the traditional phosphorus oxychloride/DMF, can lead to higher yields and selectivity for the desired chloronicotinaldehyde. researchgate.net Derivatization is a common strategy in analytical chemistry to improve the properties of compounds for analysis, such as enhancing their volatility for gas chromatography or their UV absorbance for high-performance liquid chromatography. libretexts.org

Methoxylation Strategies for Pyridine Carbaldehydes

The introduction of a methoxy group onto a pyridine ring, a process known as methoxylation, is a key step in the synthesis of many biologically active compounds. In the context of synthesizing this compound, a common strategy involves the reaction of a chloropyridine derivative with a methoxylating agent. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is prepared by reacting cyanuric chloride with sodium methoxide (B1231860) in N,N-dimethylformamide. google.com A similar approach can be envisioned for the methoxylation of a suitable chloropyridine carbaldehyde precursor. A patented method for preparing 2-chloro-4-substituted pyrimidine (B1678525) compounds involves the reaction of a 2-methylthio-4-chloropyrimidine with an alkali in a suitable solvent, followed by chlorination. google.com

Exploration of 2-Chloro-4-methoxynicotinic Acid as a Synthetic Precursor

2-Chloro-4-methoxynicotinic acid is a readily available starting material for the synthesis of this compound. bldpharm.comdoronscientific.com The conversion of the carboxylic acid group to an aldehyde is the key transformation in this synthetic route. As discussed previously, this can be achieved through various reduction methods. The carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or an ester, which can then be selectively reduced to the aldehyde using reagents like LiAlH(Ot-Bu)3 or DIBAL-H. libretexts.org The direct reduction of the carboxylic acid itself is also a possibility, although it often requires more specialized reagents and conditions. chemistrysteps.com

Novel Synthetic Routes and Process Optimization for this compound

Recent research has focused on developing innovative synthetic protocols that are not only efficient but also scalable and economically viable.

The transition from laboratory-scale synthesis to industrial production requires robust and reproducible protocols. For this compound, a widely documented method involves the chlorination of a 6-methoxynicotinaldehyde (B1352767) derivative. One such protocol utilizes phosgene (B1210022) (COCl₂) as the chlorinating agent in the presence of a catalyst like N,N-dibutylformamide. This reaction is typically carried out in a solvent such as toluene (B28343) at elevated temperatures, for instance, 75°C, and can achieve yields of around 80%. The subsequent hydrolysis of the intermediate dichloromethylpyridine under controlled pH conditions yields the final aldehyde product.

Another approach that has been developed for related halo-substituted nicotinonitriles, and is applicable to the synthesis of this compound, involves the use of a dehydrating agent. This method has been shown to significantly improve yields from 58% to 92% and has the potential to reduce production costs by 75% by enabling a continuous single-step process using flow reactors, a significant advantage for industrial applications. vcu.edu

The industrial production of nicotinic acid, a related pyridine derivative, often starts from precursors like 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine. mdpi.com These processes, which involve gas-phase oxidation or oxidative ammonolysis, highlight the kind of large-scale catalytic systems that could be adapted for the production of this compound precursors. mdpi.com

The use of harsh reagents and expensive raw materials can be a significant drawback in large-scale synthesis. Consequently, there is a strong emphasis on finding milder and more cost-effective alternatives.

A notable example is the replacement of the highly toxic phosgene with phosphoryl chloride (POCl₃) for the chlorination step. A protocol using POCl₃ for the chlorination of a 6-methoxynicotinaldehyde derivative has been reported to achieve a 68% yield after recrystallization, offering a safer alternative for industrial settings.

The choice of raw materials is also a critical factor. The pyridine and pyridine derivatives market is seeing a shift towards bio-based and sustainable production methods to reduce environmental impact and comply with stricter regulations. grandviewresearch.com The development of synthetic routes that utilize readily available and less hazardous starting materials is a key area of research. For instance, the synthesis of substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids offers a modular and mild approach. grandviewresearch.com

The table below provides a comparison of different chlorinating agents used in the synthesis of related pyridine compounds, highlighting the trade-offs between yield, safety, and cost.

| Chlorinating Agent | Typical Yield | Safety Considerations | Cost-Effectiveness |

| Phosgene (COCl₂) | ~80% | Highly toxic, requires stringent handling protocols. | Can be cost-effective at scale, but safety infrastructure adds to costs. |

| Phosphoryl Chloride (POCl₃) | ~68% | Safer alternative to phosgene, but still requires careful handling. | Generally more accessible and cost-effective for lab and pilot scale. |

| Sulfuryl Chloride (SO₂Cl₂) | Varies | Can be aggressive and lead to side products if not controlled. | Cost-effective, but may require more process optimization. |

Achieving high purity is paramount for pharmaceutical intermediates. Common purification techniques for this compound and related compounds include column chromatography and recrystallization.

Column chromatography, often using silica (B1680970) gel with a solvent system like methylene (B1212753) chloride, is effective for removing impurities and isolating the desired product. However, for large-scale production, chromatography can be expensive and generate significant solvent waste.

Recrystallization is a more cost-effective and scalable purification method. The choice of solvent is crucial for achieving high purity and yield. For instance, after synthesis using phosphoryl chloride, recrystallization is employed to obtain the final product with a 68% yield. In the synthesis of related compounds, hot ethanol (B145695) has been used for recrystallization. bhu.ac.in The development of optimized crystallization processes is a key area of process chemistry.

A Chinese patent for a related compound, 2-chloro-4,6-dimethoxypyrimidine, highlights the use of composite solvents like dimethylformamide and cyclohexane, which can aid in stabilizing reactive intermediates and improving purification.

Comparative Analysis of Synthetic Pathways

A thorough analysis of different synthetic routes is essential for selecting the most suitable process for industrial production, considering factors like yield, selectivity, and environmental impact.

Yield and Selectivity:

The direct chlorination of 6-methoxynicotinaldehyde derivatives can provide good yields, with phosgene achieving around 80% and phosphoryl chloride around 68%. The regioselectivity of these reactions is a key consideration, as the chlorine atom needs to be introduced at the desired position on the pyridine ring. The use of flow reactors in the synthesis of related compounds has demonstrated a significant increase in yield, from 58% to 92%, showcasing the potential of process intensification. vcu.edu

The following table summarizes the yield of different synthetic approaches for related pyridine derivatives, giving an indication of the potential efficiencies for this compound synthesis.

| Synthetic Approach | Reported Yield | Key Features |

| Phosgene Chlorination | ~80% | High yield but uses a highly toxic reagent. |

| Phosphoryl Chloride Chlorination | ~68% | Safer alternative with a slightly lower yield. |

| Flow Reactor Synthesis (related compounds) | 92% vcu.edu | Continuous process, significant yield improvement. |

Environmental Impact:

The environmental impact of chemical synthesis is a growing concern. The use of hazardous reagents like phosgene and large volumes of organic solvents contributes to the environmental footprint of the process. The shift towards greener alternatives, such as the use of phosphoryl chloride and the development of solvent-free or water-based reaction systems, is crucial. grandviewresearch.com

Advanced oxidation processes are being investigated for the treatment of wastewater containing pyridine and its derivatives, which are often byproducts of these syntheses. researchgate.net Furthermore, there is a growing trend towards using bio-based feedstocks and green chemistry principles in the pyridine market to reduce carbon emissions and comply with environmental regulations. marketresearchfuture.com

The scale-up of any chemical process from the laboratory to an industrial setting presents a unique set of challenges.

Challenges in Large-Scale Production:

For the synthesis of this compound, key challenges include:

Handling of Hazardous Reagents: The use of corrosive and toxic materials like phosgene and phosphoryl chloride requires specialized equipment and stringent safety protocols, adding to the cost and complexity of the process.

Process Control: Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) on a large scale is critical for ensuring consistent yield and purity. Automation and in-line monitoring are becoming increasingly important for robust process control. nih.gov

Waste Management: The generation of solvent waste and byproducts is a significant environmental and economic concern. Developing processes that minimize waste or allow for efficient recycling is a priority. researchgate.net

Cost of Goods: The cost of raw materials, energy consumption, and waste disposal all contribute to the final cost of the product. Cost-effectiveness is a major driver for process optimization and the adoption of new technologies. vcu.edu

Future Directions:

The future of this compound synthesis will likely be shaped by the following trends:

Continuous Flow Chemistry: The adoption of flow reactors offers significant advantages in terms of safety, efficiency, and scalability, as demonstrated in the synthesis of related compounds. vcu.edunih.gov

Green Chemistry and Biocatalysis: The development of more environmentally friendly processes using renewable feedstocks, greener solvents, and biocatalysts is a key area of research. marketresearchfuture.comnih.gov

Catalyst Innovation: The discovery of more efficient and selective catalysts, including novel pyridine-based catalysts, will continue to drive improvements in synthetic methodologies. marketresearchfuture.com

Process Automation and Intensification: The integration of automation and process analytical technology (PAT) will enable better control and optimization of manufacturing processes, leading to higher quality and more cost-effective production. nih.gov

Reaction Mechanisms and Reactivity of 2 Chloro 4 Methoxynicotinaldehyde

Mechanistic Investigations of Aldehyde Functionality in Nicotinaldehydes

The aldehyde group is a primary site of reactivity in 2-Chloro-4-methoxynicotinaldehyde, participating in a variety of nucleophilic addition and redox reactions.

The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgnumberanalytics.com This reaction typically proceeds through a two-step mechanism: nucleophilic attack followed by protonation. libretexts.org In the initial step, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide by an acid yields an alcohol. libretexts.org

The reactivity of the aldehyde is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered, having only one large substituent attached to the carbonyl carbon. libretexts.org Electronically, the presence of electron-donating groups can decrease the reactivity of the carbonyl group by reducing its partial positive charge, while electron-withdrawing groups can enhance its reactivity. masterorganicchemistry.com In the case of nicotinaldehydes, the electron-withdrawing nature of the pyridine (B92270) ring can influence the reactivity of the aldehyde functionality.

The aldehyde group of this compound can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-4-methoxynicotinic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). numberanalytics.com The reaction involves the attack of the oxidizing agent on the aldehyde, leading to the formation of a carboxylate ion, which is then protonated. numberanalytics.com

Reduction: The aldehyde group can be reduced to a primary alcohol, (2-chloro-4-methoxypyridin-3-yl)methanol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.com The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. youtube.com Lithium aluminum hydride is a more potent reducing agent than sodium borohydride and can reduce a wider range of functional groups. youtube.com

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly at the positions activated by the ring nitrogen.

The chlorine atom at the 2-position of the pyridine ring is a good leaving group and can be displaced by various nucleophiles. nih.gov This is a characteristic reaction of 2-chloropyridines, which readily react with nucleophiles to form substituted pyridine derivatives. chempanda.comwikipedia.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at the 2- and 4-positions by stabilizing the negatively charged intermediate (Meisenheimer complex). stackexchange.comaskfilo.com The stability of this intermediate is a key factor in determining the feasibility of the substitution reaction. stackexchange.com

The reaction of 2-chloropyridines with nucleophiles like amines, thiols, and alkoxides provides access to a wide array of substituted pyridines. rsc.org For instance, copper-catalyzed amidation of 2-chloropyridines has been shown to be an efficient method for forming N-(pyridin-2-yl)amides. rsc.org

Table 1: Reactivity of 2-Chloropyridine (B119429) Derivatives in Nucleophilic Substitution

| Reactant | Nucleophile | Product | Reaction Type |

| 2-Chloropyridine | Amines/Thiols | Substituted Pyridine Derivatives | Nucleophilic Substitution |

| 2-Chloropyridine | Amides (with CuI catalyst) | N-(2-pyridin-2-yl)-amides | Copper-Catalyzed Amidation rsc.org |

| 2-Chloropyridine Derivatives | Glutathione | Glutathione Conjugates | Aromatic Substitution nih.gov |

The methoxy (B1213986) group at the 4-position of the pyridine ring also influences the reactivity of the molecule. The methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density of the pyridine ring. However, its effect on nucleophilic substitution is complex. While it can donate electron density to the ring, its inductive effect is electron-withdrawing. uoanbar.edu.iq

Advanced Reaction Pathways and Catalysis

Further synthetic utility of this compound is realized through more advanced and catalyzed reaction pathways. For example, the chlorine atom can be displaced in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds. These reactions significantly expand the range of accessible derivatives.

Catalysis can also play a role in enhancing the efficiency and selectivity of the reactions involving the aldehyde group. For instance, organocatalysis can be employed for various transformations of the aldehyde functionality. While specific advanced pathways for this compound are not extensively detailed in the provided search results, the general reactivity patterns of the constituent functional groups suggest a broad potential for its use in complex molecule synthesis.

Palladium-Catalyzed Coupling Reactions Involving Nicotinaldehyde Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and nicotinaldehyde derivatives are excellent substrates for these transformations. sigmaaldrich.comlibretexts.org The general mechanism for these reactions typically involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwhiterose.ac.uk

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the nicotinaldehyde derivative, forming a Pd(II) complex.

Transmetalation: A nucleophilic organometallic reagent transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. whiterose.ac.uk

Several named palladium-catalyzed coupling reactions are relevant to nicotinaldehyde derivatives:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org It is widely used to form biaryl compounds. libretexts.org The reactivity of the halide follows the trend I > Br > OTf >> Cl > F. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.com

Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. sigmaaldrich.com

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile. youtube.com

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄), ligand, and solvent is crucial for the success of these reactions. libretexts.orgwhiterose.ac.uk For instance, less polar solvents like dioxane are often used with Pd(PPh₃)₄, while polar solvents are more suitable for ionic pre-catalysts. whiterose.ac.uk

| Reaction Name | Nucleophile | Product Type | Catalyst/Ligand Example |

| Suzuki-Miyaura | Organoboron compound | Biaryl, conjugated alkene | Pd(OAc)₂, PPh₃ |

| Sonogashira | Terminal alkyne | Aryl alkyne | PdCl₂(PPh₃)₂, CuI |

| Heck | Alkene | Substituted alkene | Pd(OAc)₂, P(o-tolyl)₃ |

| Buchwald-Hartwig | Amine | Aryl amine | Pd₂(dba)₃, BINAP |

| Kumada | Grignard reagent | Biaryl, styrene | NiCl₂(dppe) |

Cyclization Reactions Utilizing this compound as a Synthon

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic ring systems through cyclization reactions. The aldehyde group can readily undergo condensation with nucleophiles, while the chloro substituent provides a handle for subsequent ring closure.

One notable example is the Prins cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol. researchgate.net While not a direct cyclization of this compound itself, this compound can be a precursor to aldehydes used in such reactions. The Prins cyclization can be promoted by Lewis acids like FeCl₃ and is a valuable method for synthesizing tetrahydropyran (B127337) derivatives. researchgate.net

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgnih.gov this compound, with its reactive aldehyde group, is a suitable component for various MCRs.

Some classic MCRs where an aldehyde is a key reactant include:

Hantzsch Dihydropyridine Synthesis: A reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). nih.gov

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. nih.gov

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide. nih.gov

Strecker Synthesis: A three-component reaction to produce α-amino nitriles from an aldehyde, ammonia (or an amine), and cyanide. nih.gov

These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials, and the inclusion of this compound can lead to the synthesis of novel heterocyclic compounds with potential biological activity.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the energetics of reaction pathways and the structures of transient intermediates and transition states.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP, can model the electrophilicity of the aldehyde and the aromaticity of the pyridine ring. researchgate.net These calculations can provide valuable insights into reaction energetics, helping to predict the feasibility of different reaction pathways and the structures of transition states. For example, DFT can be used to compare the relative stabilities of intermediates and the energy barriers for their interconversion, thus elucidating the preferred reaction mechanism.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations can be employed to study the dynamic aspects of chemical reactions, including the role of the solvent. For reactions involving this compound, MD simulations can model the solvation effects on its reactivity, particularly in polar aprotic solvents. While detailed MD simulation studies specifically on the reaction pathways of this compound are not extensively reported in the provided context, the methodology is applicable. For instance, MD simulations have been used to investigate the interactions between other aldehydes, like malondialdehyde, and biopolymers, which can provide a framework for studying the interactions of this compound with its reaction partners and the surrounding solvent environment. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-4-methoxynicotinaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations between nuclei, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the adjacent carbonyl group. rsc.org The methoxy (B1213986) group protons (-OCH₃) would also present as a sharp singlet, generally found in the range of δ 3.8 to 4.0 ppm. rsc.org

The pyridine (B92270) ring protons' chemical shifts and their coupling patterns are dictated by the substitution pattern. For this compound, two aromatic protons are expected. The proton at position 5 (H-5) and the proton at position 6 (H-6) would likely appear as doublets due to coupling with each other. The precise chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CHO | 9.8 - 10.2 | s (singlet) | N/A |

| -OCH₃ | 3.8 - 4.0 | s (singlet) | N/A |

| H-5 | Predicted aromatic region | d (doublet) | Dependent on H-6 coupling |

| H-6 | Predicted aromatic region | d (doublet) | Dependent on H-5 coupling |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm), with their exact shifts influenced by the substituents. The carbon attached to the chlorine atom (C-2) and the carbon attached to the methoxy group (C-4) will be significantly affected. The methoxy carbon itself will appear in the upfield region, typically around 55-60 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C-2 (C-Cl) | Aromatic region (deshielded) |

| C-3 (C-CHO) | Aromatic region |

| C-4 (C-OCH₃) | Aromatic region (shielded) |

| C-5 | Aromatic region |

| C-6 | Aromatic region |

| -OCH₃ | 55 - 60 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. hmdb.calibretexts.org For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.calibretexts.org It would allow for the direct assignment of the carbon signals for C-5 and C-6 based on the previously assigned proton signals. The methoxy carbon would also show a correlation with the methoxy protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. hmdb.calibretexts.org This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as C-2, C-3, and C-4, and the carbonyl carbon. For instance, the aldehyde proton should show correlations to C-3 and potentially C-2. The methoxy protons would show a correlation to C-4.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the C=O stretching vibration of the aldehyde group, which typically appears around 1700 cm⁻¹. rsc.org The C-Cl stretching vibration is expected in the lower frequency region, generally between 550 and 650 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-O-C stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. The pyridine ring vibrations would give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds and symmetric vibrations often give stronger signals. The pyridine ring breathing modes and the C-Cl stretch would be expected to be Raman active.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Aldehyde | C=O stretch | ~1700 | Strong (IR) / Medium (Raman) |

| Aromatic Ring | C-H stretch | >3000 | Medium (IR) / Strong (Raman) |

| Aromatic Ring | C=C/C=N stretch | 1600-1400 | Medium-Strong (IR & Raman) |

| Methoxy | C-O-C stretch | 1250-1000 | Strong (IR) |

| Chloro | C-Cl stretch | 550-650 | Medium-Strong (IR & Raman) |

The rotational freedom around single bonds can lead to the existence of different conformers. For molecules like this compound, rotation around the C-C bond connecting the aldehyde group to the pyridine ring and the C-O bond of the methoxy group could lead to different stable conformations. These conformers, if they have sufficiently different energies and are separated by a significant energy barrier, might be individually detectable by vibrational spectroscopy, particularly at low temperatures. A study on the related molecule 3-chloro-4-methoxybenzaldehyde (B1194993) has shown the existence of O-cis and O-trans conformers based on the relative orientation of the aldehyde and methoxy groups. A similar conformational landscape could be anticipated for this compound. Differences in the vibrational spectra of these conformers would be subtle but could potentially be observed in the fingerprint region (below 1500 cm⁻¹). However, without specific experimental or computational studies on this compound, a definitive conformational analysis is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides conclusive evidence of the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. It distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound, HRMS validates its molecular formula, C₇H₆ClNO₂, by providing a precise mass measurement that aligns with theoretical calculations. mdpi.com The exact mass is a fundamental characteristic of the compound. nih.gov

The data below summarizes the key molecular weight and mass information for the compound.

| Parameter | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | nih.gov |

| Nominal Molecular Weight | 171.58 g/mol | |

| Monoisotopic (Exact) Mass | 171.0087061 Da | nih.gov |

This table presents the molecular formula, nominal molecular weight, and the precise monoisotopic mass of this compound as determined by computational chemistry and validated by HRMS.

In mass spectrometry, the molecular ion ([M]⁺) of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint, helping to confirm the compound's structure.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. miamioh.edudocbrown.info

Common fragmentation pathways for this compound include the loss of neutral fragments such as the chlorine atom, the methoxy group, or the aldehyde group. youtube.com The interpretation of these losses helps piece together the molecular structure.

The table below outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure / Neutral Loss | Expected m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 171 |

| [M+2]⁺ | Molecular Ion with ³⁷Cl | 173 |

| [M-CHO]⁺ | Loss of the aldehyde group (-CHO) | 142 |

| [M-OCH₃]⁺ | Loss of the methoxy group (-OCH₃) | 140 |

| [M-Cl]⁺ | Loss of the chlorine atom (-Cl) | 136 |

This table details the likely fragmentation patterns for this compound under mass spectrometry, including the characteristic isotopic peak and fragments resulting from the cleavage of key functional groups.

Advanced Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from impurities, which may include starting materials, by-products, or degradation products. These techniques are fundamental for quality control and ensuring the compound meets required purity specifications. msesupplies.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. adipogen.com A validated, stability-indicating HPLC method can accurately separate and quantify the main compound from its potential impurities.

Method development typically involves optimizing a reversed-phase column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. colab.wsresearchgate.net Validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and sensitive. researchgate.net

The following table presents typical parameters for a validated HPLC method, based on established methodologies for similar aromatic aldehydes. colab.wsresearchgate.net

| Validation Parameter | Typical Specification | Description |

| Linearity (r²) | > 0.998 | Demonstrates a direct proportional relationship between concentration and detector response over a specified range. colab.wsresearchgate.net |

| Accuracy (% Recovery) | 98-102% | The closeness of the measured value to the true value, often assessed by spiking the sample with a known amount of analyte. researchgate.net |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. colab.ws |

| Limit of Detection (LOD) | ~0.8 µg/mL | The lowest concentration of the analyte that can be reliably detected by the method. colab.wsresearchgate.net |

| Limit of Quantification (LOQ) | ~2.4 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. colab.wsresearchgate.net |

This table illustrates the standard validation parameters for an HPLC method designed for the purity analysis of this compound, with specifications derived from analogous analytical procedures.

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. These impurities could be residual solvents from the synthesis (e.g., toluene (B28343), DMF) or volatile by-products. nih.gov

In GC-MS analysis, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The high sensitivity of GC-MS allows for the detection of impurities at parts-per-million (ppm) levels. nih.gov This is crucial for ensuring the final product is free from potentially harmful volatile residues.

The table below lists potential volatile impurities that could be monitored using a GC-MS method.

| Impurity Type | Example Compound | Rationale for Monitoring |

| Residual Solvents | Toluene, Dimethylformamide (DMF) | Commonly used in synthetic procedures and must be removed to meet regulatory limits. |

| Chlorinating Agent By-products | Phosphoryl chloride (POCl₃) | Residuals from chlorination steps in the synthesis. |

| Starting Material Carryover | 4-methoxynicotinaldehyde (B45364) | Unreacted starting materials can be a source of impurity. |

This table identifies potential volatile impurities associated with the synthesis of this compound that are effectively analyzed using GC-MS.

Applications of 2 Chloro 4 Methoxynicotinaldehyde in Complex Chemical Synthesis

Utilization as a Building Block in Heterocyclic Chemistry

The construction of heterocyclic scaffolds is a cornerstone of modern organic synthesis, with nitrogen-containing heterocycles being particularly significant due to their prevalence in biologically active compounds.

The reactive nature of 2-chloro-4-methoxynicotinaldehyde lends itself to the synthesis of various pyridine-fused heterocyclic systems. The aldehyde functionality can participate in condensation reactions, while the chloro group can be displaced through nucleophilic substitution, facilitating the formation of new rings. For instance, it can be a precursor in the synthesis of pyrazolo[3,4-b]quinolines through condensation reactions with hydrazine (B178648) derivatives. mdpi.com These fused systems are of interest for their potential biological activities.

Beyond fused systems, this compound is instrumental in creating a variety of other nitrogen-containing heterocycles. researchgate.net Its aldehyde group can react with amines to form imines, which can then undergo further cyclization reactions. The presence of the chlorine atom offers a site for cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. organic-chemistry.org These reactions are often catalyzed by transition metals, allowing for efficient and selective bond formation. mdpi.com

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The pyridine (B92270) scaffold is a common feature in many pharmaceutical agents. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of medicinally relevant molecules.

This compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications, including those with antimicrobial and anticancer properties. The chloro and methoxy (B1213986) groups can significantly influence a molecule's interaction with biological targets. youtube.com For example, it is a reactant in the synthesis of inhibitors for the insulin-like growth factor 1 receptor (IGF-1R), a key target in cancer research.

Table 1: Examples of Therapeutically Relevant Compound Classes Synthesized from Pyridine Derivatives

| Therapeutic Area | Compound Class | Role of Pyridine Moiety |

|---|---|---|

| Oncology | Kinase Inhibitors | Core scaffold for binding to ATP-binding site |

| Infectious Diseases | Antivirals, Antibacterials | Interaction with viral or bacterial enzymes |

This table provides a generalized overview and does not imply direct synthesis from this compound for all examples.

While specific, publicly available case studies detailing the direct use of this compound in a marketed drug are not readily found, its structural motifs are present in various compounds under investigation. For instance, derivatives of 2-chloropyridine (B119429) have been explored for the development of potent and selective inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular diseases. nih.gov Furthermore, the development of positron emission tomography (PET) imaging agents for nicotinic acetylcholine (B1216132) receptors has involved the synthesis of complex pyridine derivatives, highlighting the importance of such scaffolds in diagnostic and therapeutic research. nih.gov

Application in Agrochemicals and Material Science

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science.

In agrochemical research, pyridine-based compounds are known to exhibit herbicidal and insecticidal properties. The specific substituents on the pyridine ring can be fine-tuned to achieve desired activity and selectivity. For example, the related compound 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a widely used herbicide. nih.gov

In the field of material science, this compound can be used in the synthesis of functional materials. These materials include organic semiconductors and components for light-emitting diodes (LEDs), where the electronic properties of the pyridine ring are harnessed.

Synthesis of Pesticides and Herbicides

For instance, the aldehyde group can be converted into various other functionalities, which can then be linked to other molecular fragments known to impart pesticidal or herbicidal properties. The chloro- and methoxy-substituted pyridine core is a common feature in many agrochemicals, suggesting that derivatives of this compound could be valuable in the discovery of new active ingredients.

Table 1: Potential Reactions of this compound in Agrochemical Synthesis

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) | Alcohol |

| Nucleophilic Substitution | Amines or thiols in the presence of a base | Substituted Amines/Thiols |

This table represents potential synthetic transformations of this compound based on its known reactivity.

Incorporation into Functional Materials

The application of this compound extends into the realm of materials science, where it is identified as a useful intermediate for the synthesis of functional materials. Specifically, its derivatives are explored for their potential use in organic semiconductors and organic light-emitting diodes (OLEDs). The pyridine ring, being an electron-deficient aromatic system, can be incorporated into larger conjugated systems to tune their electronic and photophysical properties.

The synthesis of such materials would likely involve the aldehyde functionality in condensation reactions to extend the π-conjugated system, a critical feature for charge transport in organic semiconductors and for light emission in OLEDs. The chloro and methoxy substituents can be used to further modify the electronic properties and solubility of the resulting materials.

Table 2: Potential Applications in Functional Materials

| Material Type | Potential Role of this compound Derivative | Desired Properties |

| Organic Semiconductors | Building block for π-conjugated systems | Tunable electronic properties, good charge mobility |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport layers | Efficient light emission, good thermal stability |

This table outlines the potential roles and desired properties of materials derived from this compound in the field of materials science.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Methoxynicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. These methods allow for the optimization of molecular geometry and the calculation of various electronic properties.

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals (MOs). Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals govern the molecule's reactivity and electronic transitions.

For molecules with similar structural motifs, such as substituted aromatic rings, the HOMO is often characterized by π-orbital density, while the LUMO is predominantly composed of π*-density. scienceopen.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. scienceopen.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Theoretical calculations for related compounds have shown that the HOMO and LUMO can be localized across the planar regions of the molecule. scienceopen.com In the case of 2-Chloro-4-methoxynicotinaldehyde, the pyridine (B92270) ring and its substituents would be the primary sites of these frontier orbitals. The precise energies of the HOMO, LUMO, and the resulting energy gap can be calculated using DFT methods, such as B3LYP, in conjunction with an appropriate basis set. scienceopen.comepstem.net

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Related Compound

| Parameter | Value (a.u.) |

| EHOMO | -0.24019 |

| ELUMO | -0.10958 |

| HOMO-LUMO Gap | 0.13061 |

Note: Data presented is for a structurally related compound, (E)-2-chloro-4-{[(2,4-dinitrophenyl)hydrazono]methyl}phenol, to illustrate the types of values obtained from such calculations. scienceopen.com The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Typically, regions of negative potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. nih.gov Conversely, areas of positive potential (colored blue) indicate electron-deficient regions and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. The hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit positive potential, marking them as potential sites for nucleophilic attack. The distribution of electrostatic potential provides a visual representation of the molecule's charge distribution and helps in understanding its intermolecular interactions. nih.gov

Spectroscopic Property Prediction

Computational methods are also extensively used to predict and interpret various spectroscopic data, including NMR, vibrational, and UV-Vis spectra. These predictions are invaluable for validating experimental results and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure determination in organic chemistry. researchgate.net The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. epstem.netnih.gov

The process involves optimizing the molecular geometry and then calculating the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit solvation models. researchgate.net Comparing the calculated chemical shifts with experimental data serves as a powerful validation of the proposed molecular structure. epstem.net Machine learning techniques are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts. nih.govscispace.com

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Aromatic Molecule

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311G(d,p)) |

| C1 | 128.5 | 130.2 |

| C2 | 130.1 | 131.8 |

| C3 | 115.9 | 117.5 |

| C4 | 160.7 | 162.3 |

| C5 | 115.9 | 117.5 |

| C6 | 130.1 | 131.8 |

Note: This table is illustrative and based on general principles of NMR prediction for aromatic compounds. Specific calculations for this compound are required for precise values.

This comparison is particularly useful for distinguishing between different possible conformers of a molecule, as their vibrational spectra will have distinct features. nih.gov The accuracy of the calculated frequencies is often improved by applying a scaling factor to account for anharmonicity and other systematic errors in the computational method. epstem.net For complex molecules, especially in the solid state, periodic DFT calculations can provide a more accurate simulation of the vibrational spectra by accounting for intermolecular interactions. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. rsc.org Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. nih.gov By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. rsc.orgnih.gov

The analysis of the molecular orbitals involved in the electronic transitions, such as the HOMO to LUMO transition, provides insight into the nature of the absorption, for instance, whether it is a π → π* or n → π* transition. rsc.org These calculations can be performed in both the gas phase and in solution (using solvation models) to better match experimental conditions. rsc.org The agreement between the calculated and experimental UV-Vis spectra can further confirm the electronic structure of the molecule. nih.gov

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms offers a detailed view of the chemical transformations that this compound can undergo. By simulating the energetic landscape of a reaction, it is possible to identify the most likely pathways and the transient structures that govern the reaction rate.

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The localization of this fleeting structure and the subsequent mapping of the reaction pathway are achieved through sophisticated computational techniques.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the C2 position, density functional theory (DFT) calculations are commonly employed to locate the transition state. In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. mdpi.comresearchgate.net The transition state leading to this intermediate is characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to trace the reaction path from the transition state downhill to both the reactants and the products. mdpi.com This provides a clear depiction of the molecular rearrangements that occur during the reaction. For the nucleophilic substitution on a 2-chloropyridine (B119429) derivative, the IRC would illustrate the trajectory of the incoming nucleophile and the departing chloride ion.

Table 1: Hypothetical Calculated Energy Profile for the Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State 1 (TS1) | +15.8 |

| Meisenheimer Intermediate | +8.2 |

| Transition State 2 (TS2) | +10.5 |

| Products (2-Nu-4-methoxynicotinaldehyde + Cl⁻) | -5.3 |

| Note: These values are illustrative and based on typical SNAr profiles for related 2-chloropyridine systems. Actual values would depend on the specific nucleophile and the level of theory used in the calculation. |

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. nih.govspringernature.com Computational models can account for these effects in two primary ways: through implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant, or through explicit solvent models, where individual solvent molecules are included in the calculation.

For reactions of this compound, polar solvents are generally expected to stabilize charged species, such as the transition state and the Meisenheimer intermediate in an SNAr reaction. nih.gov This stabilization can lead to a significant acceleration of the reaction rate compared to nonpolar solvents. Computational studies on similar systems have shown that explicit solvent molecules can form hydrogen bonds with the reacting species, further influencing the energy profile. nih.gov

Machine learning models are also emerging as a powerful tool to predict solvent effects on reaction rates, leveraging large datasets of calculated and experimental values. bohrium.com

Table 2: Hypothetical Relative Reaction Rates of a Nucleophilic Substitution on this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | 25 |

| Acetone | 20.7 | 150 |

| Acetonitrile (B52724) | 37.5 | 300 |

| Water | 80.1 | 1200 |

| Note: These values are illustrative, demonstrating the general trend of increasing reaction rate with solvent polarity for a typical SNAr reaction. |

Structure-Activity Relationship (SAR) and Drug-Likeness Predictions

Computational methods are invaluable in the early stages of drug discovery for predicting the biological potential of a molecule and identifying key structural features for activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netmdpi.com For a set of derivatives of this compound, QSAR models could be developed to predict their antimicrobial or anticancer potency based on calculated molecular descriptors such as electronic properties, hydrophobicity, and steric parameters. nih.govfip.org

Drug-likeness predictions assess whether a molecule possesses the physicochemical properties consistent with known oral drugs. These predictions are often based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comnih.govresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a more detailed prediction of a molecule's pharmacokinetic and toxicological properties. healthinformaticsjournal.comnih.govnih.govuniroma1.itresearchgate.net

Table 3: Predicted Drug-Likeness and ADMET Properties for this compound

| Property | Predicted Value | Compliance |

| Lipinski's Rule of Five | ||

| Molecular Weight ( g/mol ) | 171.58 | Yes (< 500) |

| logP (octanol-water partition coefficient) | 1.85 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| ADMET Predictions | ||

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeation | Likely | Potential for CNS activity |

| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |

| AMES Mutagenicity | Unlikely | Low risk of mutagenicity |

| Note: These values are hypothetical and would typically be generated using specialized software packages for ADMET prediction. |

Patent Landscape and Industrial Relevance of 2 Chloro 4 Methoxynicotinaldehyde

Analysis of Synthetic Patents and Manufacturing Processes

The synthesis of 2-Chloro-4-methoxynicotinaldehyde and related compounds is detailed in several patents, which describe various methods for its preparation. A Chinese patent, CN104478795A, outlines a method for preparing 2-chloronicotinaldehyde (B135284) starting from 2-chloronicotinic acid. google.com This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde. google.com This method is noted for its mild reaction conditions and high yield. google.com

Another approach involves the chlorination of 4-methoxynicotinaldehyde (B45364) using agents like sulfuryl chloride or phosgene (B1210022). The use of phosgene (COCl₂) in a solvent such as toluene (B28343) is a documented industrial method. Alternatively, phosphoryl chloride (POCl₃) can be used, as described in U.S. Patent US5051513A, where it is added to 6-methoxynicotinaldehyde (B1352767) in dimethylformamide (DMF).

A comparative analysis of these synthetic routes highlights different strategies to achieve the desired product, each with its own set of advantages and challenges in an industrial setting.

| Method | Starting Material | Key Reagents | Reported Yield | Scale | Reference |

| Oxidation | 2-chloronicotinic alcohol | Manganese Dioxide, Dichloromethane | 86.6% | Not Specified | CN104478795A google.com |

| Chlorination | 6-methoxynicotinaldehyde derivative | Phosgene (COCl₂), Toluene | 80% | Industrial | |

| Chlorination | 6-methoxynicotinaldehyde | Phosphoryl Chloride (POCl₃), DMF | 68% | Laboratory | US5051513A |

| Chlorination | 4-methoxynicotinaldehyde | Sulfuryl chloride (SO₂Cl₂) | Not Specified | Not Specified |

The use of composite solvents and specific catalysts, as seen in related syntheses like that of 2-chloro-4,6-dimethoxypyrimidine, points to strategies for stabilizing reactive intermediates and improving reaction control, which are key for large-scale production. Furthermore, methods for the selective reduction of nicotinic acid derivatives to the corresponding aldehydes are also an area of innovation, as they can prevent over-reduction and the formation of byproducts. google.com

Processes utilizing reagents like phosgene, while effective, may present challenges in terms of handling and safety on an industrial scale, potentially increasing costs associated with safety measures. The scalability of a process also depends on reaction conditions such as temperature and pressure. Methods that operate at or near room temperature and atmospheric pressure are generally more scalable and economically viable. google.com The reported high yields of some methods, such as the 86.6% yield in the oxidation route, are a positive indicator for economic feasibility, as higher yields translate to less waste and lower cost per unit of product. google.com

Patent Applications in Medicinal Chemistry and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules for medicinal and agrochemical applications. Its presence as a structural motif in patented compounds underscores its importance in these fields.

In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new therapeutic agents. For instance, related 2-chloropyridine (B119429) derivatives are key intermediates in the manufacture of various pharmaceuticals. nih.govwikipedia.org

In the agrochemical sector, 2-chloropyridine derivatives are used in the production of fungicides and herbicides. nih.govwikipedia.orggoogle.comchempanda.com The reactivity of the chlorine atom at the 2-position allows for its substitution to create a diverse range of active ingredients. chempanda.comnih.gov While specific patents for final agrochemical products containing the this compound moiety are not widely public, its utility as a precursor is well-established within the patent literature for related compounds.

Regulatory and Precursor Control Aspects for Related Compounds

The regulatory landscape for this compound is largely informed by the regulations governing its parent and related structures, such as pyridine (B92270) and its chlorinated derivatives. While specific regulations for this compound are not prominent, the broader class of chloropyridines is subject to regulatory oversight.

For example, 2-chloropyridine is classified as a poisonous material by the U.S. Department of Transportation. nih.gov The Environmental Protection Agency (EPA) has issued requirements for health and safety data reporting on pyridine and its derivatives, which would include 2-chloropyridine. nih.gov However, specific occupational exposure limits from bodies like NIOSH or OSHA have not been established for 2-chloropyridine. nih.gov

In the context of precursor control, nicotinaldehyde, a related compound, is known as a precursor for NAD biosynthesis. mdpi.com While this is a biochemical pathway, the control of chemical precursors for illicit substance manufacturing is a major regulatory concern. There is no indication in the searched literature that this compound or its immediate precursors are currently listed as controlled substances for this purpose. However, the regulatory status of chemical intermediates can change, and manufacturers must remain aware of national and international regulations concerning chemical precursors.

An in-depth analysis of the chemical compound this compound reveals its significant standing as a versatile intermediate in scientific research. This article explores the current understanding of the compound and outlines promising future research trajectories.

Conclusion and Future Research Perspectives

The pyridine (B92270) scaffold is a cornerstone in medicinal and materials chemistry, and functionalized derivatives like 2-Chloro-4-methoxynicotinaldehyde serve as crucial building blocks for creating novel molecules with tailored properties. nih.govcapes.gov.br The strategic placement of a chloro, methoxy (B1213986), and aldehyde group on the pyridine ring provides a rich platform for a multitude of chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-methoxynicotinaldehyde, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via oxidation, reduction, or substitution reactions. For example:

- Oxidation : Using KMnO₄ or CrO₃ on pyridine derivatives introduces the aldehyde group .

- Substitution : Nucleophiles like amines or thiols replace the chlorine atom under controlled pH and temperature .

- Reduction : LiAlH₄ reduces esters or nitriles to aldehydes, but over-reduction must be avoided by optimizing reaction time .

- Yield optimization requires monitoring reaction parameters (temperature, solvent polarity) and using TLC or HPLC for intermediate tracking.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8–4.0 ppm). Coupling patterns confirm pyridine ring substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (171.58 g/mol) and fragments (e.g., loss of Cl or methoxy groups) .

- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl (~550–650 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO). Monitor purity via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution reactions of this compound?

- Methodological Answer : Regioselectivity depends on electronic and steric factors:

- Electronic Effects : The electron-withdrawing aldehyde group directs nucleophiles to the chlorine-bearing position. Computational modeling (DFT) predicts charge distribution .

- Steric Hindrance : Bulky nucleophiles favor substitution at less hindered sites. Kinetic studies under varying temperatures and solvents (e.g., THF vs. DCM) clarify trends .

Q. What computational approaches validate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the aldehyde’s electrophilicity and pyridine ring aromaticity .

- Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar aprotic solvents .

- Hammett Constants : Correlate substituent effects (Cl, OMe) with reaction rates for predictive synthetic planning .

Q. How can the bioactivity of this compound be mechanistically investigated?

- Methodological Answer :

- Covalent Binding Assays : Incubate with target proteins (e.g., kinases) and use LC-MS to identify adducts formed via Schiff base intermediates .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 6-Chloro-4-(methylamino)nicotinaldehyde) to assess how substituents modulate biological potency .

Q. What strategies mitigate side reactions during aldol condensation of this compound?

- Methodological Answer :

- Catalyst Selection : Use proline-based organocatalysts to enhance enantioselectivity and reduce enolization side products .

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal before introducing electrophilic reagents .

Q. Which analytical methods quantify trace impurities in this compound?

- Methodological Answer :

- UPLC-MS/MS : Achieve ppm-level detection of byproducts (e.g., oxidized carboxylic acids) using a C18 column and gradient elution .

- GC-FID : Monitor volatile impurities (e.g., residual solvents) with helium carrier gas and splitless injection .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.